2-(5-cyclopropyltetrazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-(5-cyclopropyltetrazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound that features a tetrazole ring and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyltetrazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclopropylation: The tetrazole ring is then cyclopropylated using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Acylation: The cyclopropyltetrazole is then acylated with 1,2,3,4-tetrahydronaphthalene-1-amine using an acyl chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to ring-opening reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions of tetrazole-containing molecules with biological targets.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyltetrazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring may mimic the structure of certain biological ligands, allowing the compound to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-phenyl-1H-tetrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- 2-(5-methyl-1H-tetrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Uniqueness
2-(5-cyclopropyltetrazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of the cyclopropyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
2-(5-cyclopropyltetrazol-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-15(10-21-19-16(18-20-21)12-8-9-12)17-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,12,14H,3,5,7-10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAHBDSGOOYJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3N=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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